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Compound of Interest

Compound Name:
2-Bromo-5-methoxybenzyl

bromide

Cat. No.: B035038 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data (Nuclear Magnetic

Resonance, Infrared Spectroscopy, and Mass Spectrometry) for the compound 2-Bromo-5-
methoxybenzyl bromide. Detailed experimental protocols for obtaining this data are also

presented, along with a logical workflow for the spectroscopic characterization of such

compounds. This document is intended to serve as a valuable resource for researchers and

professionals involved in organic synthesis, medicinal chemistry, and drug development.

Predicted Spectral Data Summary
Due to the limited availability of experimentally-derived public data, the following tables

summarize the predicted spectral characteristics of 2-Bromo-5-methoxybenzyl bromide
based on its chemical structure and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data
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Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~7.45 d 1H Ar-H

~6.90 d 1H Ar-H

~6.75 dd 1H Ar-H

~4.60 s 2H -CH₂Br

~3.80 s 3H -OCH₃

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm) Assignment

~159.0 Ar-C-OCH₃

~138.0 Ar-C-CH₂Br

~133.0 Ar-CH

~118.0 Ar-C-Br

~116.0 Ar-CH

~115.0 Ar-CH

~55.5 -OCH₃

~32.0 -CH₂Br

Solvent: CDCl₃

Table 3: Predicted IR Spectral Data
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

3100-3000 Medium C-H stretch (aromatic)

2950-2850 Medium C-H stretch (aliphatic)

1600-1450 Strong C=C stretch (aromatic ring)

1250-1200 Strong C-O-C stretch (asymmetric)

1050-1000 Strong C-O-C stretch (symmetric)

700-600 Strong C-Br stretch

Table 4: Predicted Mass Spectrometry Data
m/z Relative Abundance (%) Assignment

278, 280, 282 Varies (Isotopic Pattern) [M]⁺ (Molecular Ion)

199, 201 High [M-Br]⁺

120 Moderate [M-Br-Br]⁺

Ionization Mode: Electron Ionization (EI)

Experimental Protocols
The following are detailed methodologies for the acquisition of spectral data for a solid organic

compound such as 2-Bromo-5-methoxybenzyl bromide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh approximately 5-10 mg of 2-Bromo-5-methoxybenzyl bromide.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-

d, CDCl₃) in a clean, dry vial.
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Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required

by the instrument for referencing.

Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Lock onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Tune and match the probe for the desired nucleus (¹H or ¹³C).

Data Acquisition:

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters

include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of

2-4 seconds. A sufficient number of scans (e.g., 8-16) should be averaged to obtain a

good signal-to-noise ratio.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the

lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans

(e.g., 128 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase the resulting spectrum.

Calibrate the chemical shift scale using the solvent or internal standard signal.

Integrate the peaks in the ¹H NMR spectrum.

Identify the peak positions in the ¹³C NMR spectrum.
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Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable

solvent (e.g., isopropanol) and allowing it to dry completely.

Place a small amount of the solid 2-Bromo-5-methoxybenzyl bromide sample directly

onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Data Acquisition:

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically

subtracted from the sample spectrum.

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio over a spectral range of 4000-400 cm⁻¹.

Data Processing:

The software will automatically perform the background subtraction.

Identify the wavenumbers of the major absorption bands.

Mass Spectrometry (MS)
Sample Preparation:

Prepare a dilute solution of 2-Bromo-5-methoxybenzyl bromide in a volatile organic

solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL.

Instrument Setup (Electron Ionization - EI):
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Introduce the sample into the ion source. For volatile compounds, a direct insertion probe

or a gas chromatography inlet can be used.

Set the ionization energy, typically 70 eV for EI.

Data Acquisition:

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

Data Processing:

Identify the molecular ion peak.

Analyze the isotopic pattern of the molecular ion and major fragment ions, which will be

characteristic for a compound containing two bromine atoms.

Identify the m/z values of significant fragment ions to aid in structural elucidation.

Spectroscopic Characterization Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis of an organic

compound.
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Compound Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Structure Confirmation

Synthesis of 2-Bromo-5-methoxybenzyl bromide

Purification (e.g., Recrystallization, Chromatography)

NMR Spectroscopy (¹H & ¹³C) Infrared Spectroscopy Mass Spectrometry

Analyze Chemical Shifts, Multiplicities, Integrations Identify Functional Groups Determine Molecular Weight & Fragmentation

Confirm Chemical Structure

Click to download full resolution via product page

To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromo-5-methoxybenzyl
bromide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b035038#spectral-data-nmr-ir-ms-of-2-bromo-5-
methoxybenzyl-bromide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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